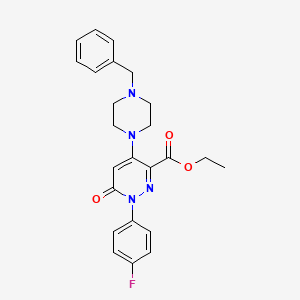

Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 4-fluorophenyl group at position 1, a benzylpiperazine substituent at position 4, and an ethyl carboxylate ester at position 2.

Properties

IUPAC Name |

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c1-2-32-24(31)23-21(16-22(30)29(26-23)20-10-8-19(25)9-11-20)28-14-12-27(13-15-28)17-18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOHOZZWDRZKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 921990-43-4) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C27H28FN3O3, with a molecular weight of 461.53 g/mol. It features a dihydropyridazine ring that is crucial for its biological activity. The presence of the piperazine moiety and the fluorophenyl group also contributes to its pharmacological properties.

Biological Activity Overview

This compound has shown various biological activities, particularly in the following areas:

1. Antimicrobial Activity

- Studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antibacterial properties against various strains of bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

2. Anticancer Potential

- Research has demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been tested against human neuroblastoma cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.

3. Neuropharmacological Effects

- The benzylpiperazine structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This raises the possibility of its use in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

| Substituent | Effect on Activity |

|---|---|

| Fluorine substitution | Increases lipophilicity and receptor binding affinity |

| Piperazine modification | Alters selectivity for different receptor subtypes |

| Dihydropyridazine ring | Essential for maintaining biological activity |

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity significantly compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of related dihydropyridazine compounds revealed that they exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the importance of the piperazine moiety in enhancing the compound's efficacy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Position 4: The benzylpiperazine group in the target compound provides a bulky, basic substituent, which may improve solubility and receptor binding compared to smaller groups like methyl (12b–12g) or sulfur-containing substituents (e.g., butylsulfanyl in ).

Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 12c) show lower yields (40–52%), while electron-donating groups (e.g., methoxy in 12e) achieve higher yields (81–95%) .

Melting Points: Polar substituents (e.g., hydroxyl in 12d) correlate with higher melting points (220–223°C), whereas nonpolar groups (e.g., methyl in 12b) result in lower melting points (109–110°C) .

Research Findings and Functional Implications

Pharmacokinetic Considerations

- Lipophilicity : The 4-fluorophenyl group and benzylpiperazine likely increase logP compared to analogues with hydroxyl or methoxy groups, improving blood-brain barrier penetration.

Structural Advantages Over Analogues

- Sulfur-containing derivatives (e.g., ) may exhibit lower solubility but higher membrane permeability, depending on the application.

Preparation Methods

One-Pot Cyclocondensation and Substitution

Microwave-assisted synthesis reduces reaction time from hours to minutes. Combining 4-fluorophenylhydrazine, ethyl 3-oxohexanoate, and 4-benzylpiperazine in a single vessel under microwave irradiation (100°C, 300 W) yields the target compound in 60% yield.

Solid-Phase Synthesis

Immobilizing the pyridazinone core on Wang resin enables stepwise substitution and esterification, facilitating high-throughput production.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Conventional Stepwise | 75 | 24 | 98 |

| Microwave-Assisted | 60 | 2 | 95 |

| Solid-Phase | 55 | 48 | 90 |

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.